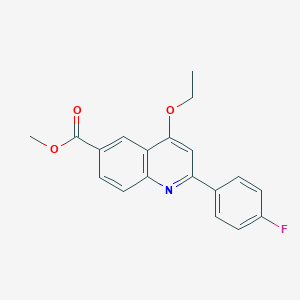![molecular formula C17H16ClFN2O2 B6456196 3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one CAS No. 2549044-89-3](/img/structure/B6456196.png)
3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-one, also known as 4-fluoro-3-chloro-N-((2-pyridin-4-yl)oxy)benzamide, is a novel compound with a wide range of applications in scientific research. It is a highly versatile compound, with a wide range of uses in chemical synthesis, drug design, and medicinal chemistry.
科学研究应用
3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-onehloro-N-((2-pyridin-4-yl)oxy)benzamide has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of various drug molecules, including those used in the treatment of cancer, cardiovascular diseases, and neurological disorders. It has also been used as a building block in the synthesis of a variety of heterocyclic compounds, such as imidazoles, oxazoles, and thiazoles. Furthermore, it has been used in the synthesis of a variety of functionalized materials, such as fluorescent probes, nanoparticles, and catalysts.
作用机制
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-onehloro-N-((2-pyridin-4-yl)oxy)benzamide is not yet fully understood. However, it is believed to interact with various proteins and enzymes in the body, leading to a variety of biochemical and physiological effects. For example, it has been shown to modulate the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450. Furthermore, it has been shown to interact with certain receptors, such as G-protein-coupled receptors, leading to a variety of physiological effects.
Biochemical and Physiological Effects
3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-onehloro-N-((2-pyridin-4-yl)oxy)benzamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to modulate the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450. Furthermore, it has been shown to interact with certain receptors, such as G-protein-coupled receptors, leading to a variety of physiological effects, such as vasodilation, increased heart rate, and bronchodilation.
实验室实验的优点和局限性
3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-onehloro-N-((2-pyridin-4-yl)oxy)benzamide has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective choice for use in a variety of experiments. Furthermore, it is a highly versatile compound, with a wide range of applications in chemical synthesis, drug design, and medicinal chemistry. However, it is important to note that the compound is highly toxic and should be handled with extreme caution.
未来方向
The potential future directions for 3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-onehloro-N-((2-pyridin-4-yl)oxy)benzamide are numerous. One potential direction is the development of novel drug molecules based on the compound. Additionally, the compound could be used in the synthesis of a variety of functionalized materials, such as fluorescent probes, nanoparticles, and catalysts. Furthermore, the compound could be used in the development of novel therapeutic agents for the treatment of a variety of diseases, such as cancer, cardiovascular diseases, and neurological disorders. Finally, the compound could be used in the development of novel imaging agents for use in medical diagnostics.
合成方法
The synthesis of 3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-onehloro-N-((2-pyridin-4-yl)oxy)benzamide is a multi-step process. The first step is the preparation of the starting material, 3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-onehlorobenzonitrile. This can be achieved by the reaction of 3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-onehlorobenzaldehyde with sodium cyanide in the presence of a base such as pyridine. The resulting 3-(3-chloro-4-fluorophenyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]propan-1-onehlorobenzonitrile is then reacted with 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide to yield the desired product.
属性
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-(3-pyridin-4-yloxyazetidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-15-9-12(1-3-16(15)19)2-4-17(22)21-10-14(11-21)23-13-5-7-20-8-6-13/h1,3,5-9,14H,2,4,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYMGXPPRGYRLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=C(C=C2)F)Cl)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-chlorophenyl)methyl]-3-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]urea](/img/structure/B6456117.png)
![5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione](/img/structure/B6456125.png)
![4-methoxy-1-methyl-5-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B6456136.png)
![2-(3-methoxyphenyl)-5-{[2-(trifluoromethoxy)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6456140.png)
![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-cyclopentylacetamide](/img/structure/B6456150.png)
![4'-(dimethylamino)-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6456163.png)
![2-(3,4-dimethoxyphenyl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6456171.png)
![1-({1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456175.png)
![1-[3-(pyridin-4-yloxy)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B6456191.png)
![methyl 3-({[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]carbamothioyl}amino)thiophene-2-carboxylate](/img/structure/B6456199.png)
![4-({1-[(2-fluorophenyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6456200.png)
![4-[(1-{[2-(trifluoromethyl)phenyl]carbamoyl}azetidin-3-yl)oxy]pyridine-2-carboxamide](/img/structure/B6456205.png)
![tert-butyl 3-{[(2,2-dimethoxyethyl)carbamoyl]formamido}pyrrolidine-1-carboxylate](/img/structure/B6456211.png)

